molecular formula C6H7N3O B3328742 2-Aminonicotinaldehyde oxime CAS No. 51527-89-0

2-Aminonicotinaldehyde oxime

Cat. No.: B3328742
CAS No.: 51527-89-0
M. Wt: 137.14 g/mol
InChI Key: CIQYTIYQMMCJFK-RUDMXATFSA-N
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Description

2-Aminonicotinaldehyde oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone.

Properties

IUPAC Name

(NE)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H,(H2,7,8)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQYTIYQMMCJFK-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)N)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonicotinaldehyde oxime typically involves the reaction of 2-aminonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reactant concentrations is crucial for maximizing yield and purity .

Comparison with Similar Compounds

Comparison: 2-Aminonicotinaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group enhances its ability to form stable metal complexes and participate in bioorthogonal reactions, making it a valuable compound in various research fields .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Aminonicotinaldehyde oxime and its metal complexes?

  • Methodological Answer : Use FT-IR and FT-Raman spectroscopy to analyze vibrational modes of the oxime group (–C=N–O) and metal-ligand interactions. For example, the Ni(II) complex of this compound was characterized by assigning peaks to ν(N–O) (950–980 cm⁻¹) and ν(C=N) (1600–1650 cm⁻¹), with shifts indicating coordination to the metal center . Complement these with UV-Vis spectroscopy to confirm electronic transitions in the metal complex.

Q. How can researchers synthesize this compound derivatives for coordination chemistry studies?

  • Methodological Answer : React 2-aminonicotinaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a 1:1 molar ratio under mild acidic conditions (e.g., ethanol/water, pH 4–5, 60°C). Monitor reaction completion via TLC or HPLC. For metal complexes, add stoichiometric amounts of metal salts (e.g., NiCl₂·6H₂O) post-oxime formation, and isolate products via recrystallization or column chromatography .

Q. What are the key applications of this compound in synthetic chemistry?

  • Methodological Answer : This oxime serves as a precursor for synthesizing Schiff base ligands for transition-metal catalysts. It is also used in derivatization reactions for aldehyde detection in analytical chemistry, leveraging its high reactivity with carbonyl groups under mild conditions .

Advanced Research Questions

Q. How can dynamic isomerization of this compound be experimentally resolved?

  • Methodological Answer : Employ gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to track (E)/(Z)-isomer elution profiles. Use multivariate curve resolution (MCR) to deconvolute overlapping chromatographic peaks. Adjust carrier gas flow rates and column temperatures to optimize separation, as demonstrated for acetaldehyde and propionaldehyde oximes .

Q. What computational approaches validate the anti-inflammatory activity of this compound-metal complexes?

  • Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to assess binding affinities of Ni(II) complexes with cyclooxygenase-2 (COX-2). Compare theoretical results with experimental anti-inflammatory assays (e.g., COX-2 inhibition rates). Validate electronic structures via density functional theory (DFT) calculations to correlate HOMO-LUMO gaps with reactivity .

Q. How do researchers address contradictions in spectroscopic data for oxime-metal complexes?

  • Methodological Answer : Cross-validate FT-IR/Raman data with X-ray crystallography or EXAFS to confirm coordination geometry. For example, discrepancies in ν(C=N) frequencies may arise from solvent effects or polymorphism. Use thermogravimetric analysis (TGA) to rule out hydration artifacts .

Data Analysis and Reproducibility

Q. What statistical methods ensure robustness in oxime reaction yield optimization?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design to model variables (temperature, pH, stoichiometry). Use ANOVA to identify significant factors. For reproducibility, document reaction conditions in compliance with IUPAC guidelines, including purity thresholds for reagents (≥95%) and detailed NMR/HRMS characterization .

Q. How should researchers handle conflicting reports on the catalytic efficiency of oxime-derived ligands?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading). Compare turnover numbers (TON) and turnover frequencies (TOF) across studies. Use kinetic profiling (e.g., Eyring plots) to isolate thermodynamic vs. kinetic contributions to discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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